Ethyl 2-(isobutylamino)-2-methylpropanoate
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Overview
Description
Ethyl 2-(isobutylamino)-2-methylpropanoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is characterized by its unique structure, which includes an ethyl ester group and an isobutylamino group attached to a methylpropanoate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(isobutylamino)-2-methylpropanoate can be synthesized through a series of chemical reactions involving the esterification of a carboxylic acid with an alcohol. One common method involves the reaction of 2-methylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(isobutylamino)-2-methylpropanoate undergoes various chemical reactions, including:
Reduction: The ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Aqueous acid (e.g., HCl) or base (e.g., NaOH) is used to hydrolyze the ester.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or alkyl halides can be used in substitution reactions involving the amino group.
Major Products Formed
Hydrolysis: 2-methylpropanoic acid and ethanol.
Reduction: 2-(isobutylamino)-2-methylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(isobutylamino)-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of ethyl 2-(isobutylamino)-2-methylpropanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with various biological pathways. The amino group may also play a role in binding to specific receptors or enzymes, modulating their activity .
Comparison with Similar Compounds
Ethyl 2-(isobutylamino)-2-methylpropanoate can be compared with other similar compounds such as:
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Isopropyl butyrate: Another ester with a fruity odor, used in flavorings.
N-ethyl-2-methylpropanamine: A related amine with similar structural features.
The uniqueness of this compound lies in its combination of an ester and an amino group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H21NO2 |
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Molecular Weight |
187.28 g/mol |
IUPAC Name |
ethyl 2-methyl-2-(2-methylpropylamino)propanoate |
InChI |
InChI=1S/C10H21NO2/c1-6-13-9(12)10(4,5)11-7-8(2)3/h8,11H,6-7H2,1-5H3 |
InChI Key |
VPQGYRYLLDAJIP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)NCC(C)C |
Origin of Product |
United States |
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